
Fmoc-D-Orn(Dde)-OH
Übersicht
Beschreibung
“Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine” is a chemical compound with the molecular formula C30H34N2O6 . It’s also known as “Fmoc-L-Orn (Dde)-OH” and "(S)-2- ((((9H-Fluoren-9-Yl)Methoxy)Carbonyl)Amino)-5- ((1- (4,4-Dimethyl-2,6-Dioxocyclohexylidene)Ethyl)Amino)Pentanoic Acid" .
Molecular Structure Analysis
The InChI string for this compound is "InChI=1S/C30H34N2O6/c1-18 (27-25 (33)15-30 (2,3)16-26 (27)34)31-14-8-13-24 (28 (35)36)32-29 (37)38-17-23-21-11-6-4-9-19 (21)20-10-5-7-12-22 (20)23/h4-7,9-12,23-24,31H,8,13-17H2,1-3H3, (H,32,37) (H,35,36)/t24-/m0/s1" .Physical And Chemical Properties Analysis
This compound appears as a white crystalline powder . It has a predicted density of 1.236±0.06 g/cm3 . The melting point is 134-142 °C, and the predicted boiling point is 743.9±60.0 °C .Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Fmoc-D-Orn(Dde)-OH: wird im Festphasen-Peptidsyntheseprozess (SPPS) verwendet. Die Dde-Schutzgruppe ist orthogonal zu sowohl Fmoc als auch Boc, was eine Modifikation der Ornithin-Seitenketten auf dem Harz während der Fmoc/tBu-basierten SPPS ermöglicht .
Synthese von verzweigten oder di-epitopischen Peptiden
Der Dde-Seitenschutz der Verbindung ist entscheidend für die Synthese von verzweigten oder di-epitopischen Peptiden, die bei der Entwicklung von Impfstoffen und Medikamententrägersystemen wichtig sind .
Herstellung von MAP-Kernmolekülen und Lipo-MAPS
This compound wird auch bei der Herstellung von Multiple-Antigen-Peptiden (MAP)-Kernmolekülen und lipidierten MAPs (Lipo-MAPS) verwendet, die in der Immuntherapieforschung von Bedeutung sind .
Entwicklung entzündungshemmender Medikamente
Die Verbindung wurde bei der Optimierung von entzündungshemmenden Medikamenten wie PMX205 eingesetzt, einem Antagonisten des C5a-Komplementrezeptors, der in Nagetiermodellen der amyotrophen Lateralsklerose (ALS) wirksam ist .
Stabilität in Piperidin
Die ivDde-Variante von this compound ist stabiler gegenüber Piperidin als Dde und migriert weniger leicht von geschützten zu ungeschützten Seitenketten, was sie für bestimmte chemische Synthesen wertvoll macht .
TentaGel® Harz Anwendung
TentaGel® Harze, die in der Peptidsynthese verwendet werden, profitieren von der Stabilität von this compound gegenüber Säurebehandlung und minimieren PEG-Auslaugen, wodurch die Qualität der synthetisierten Peptide verbessert wird .
Wirkmechanismus
Target of Action
Fmoc-D-Orn(Dde)-OH, also known as Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine or (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain that are being synthesized .
Mode of Action
The compound acts as a protecting group for the amino acid ornithine during peptide synthesis . The Fmoc group protects the alpha-amino group, while the Dde group protects the side chain amino group of ornithine . These protecting groups prevent unwanted reactions during the synthesis process .
Biochemical Pathways
In the context of solid phase peptide synthesis (SPPS), this compound is involved in the coupling reaction of an activated Fmoc-amino acid to the resin . The Fmoc group is then removed using an organic base, such as 4-methylpiperidine . This allows the next amino acid in the sequence to be added .
Pharmacokinetics
Its bioavailability is determined by its efficiency in the peptide synthesis process .
Result of Action
The use of this compound in peptide synthesis results in the successful incorporation of the amino acid ornithine into the peptide chain with the desired sequence . The protecting groups ensure that the ornithine is added at the correct position in the sequence .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as the choice of resin, the coupling reagents used, and the conditions for deprotection can all impact the efficiency of the synthesis .
Biochemische Analyse
Biochemical Properties
Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins involved in the synthesis and modification of peptides. The compound’s Fmoc group protects the amino group of ornithine, preventing unwanted reactions during peptide chain elongation. Enzymes such as peptidyl transferases and proteases interact with Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine, facilitating its incorporation into peptide chains and subsequent deprotection .
Cellular Effects
Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s incorporation into peptides can affect the function of these peptides, altering their interactions with cellular receptors and enzymes. This can lead to changes in cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis. Additionally, the presence of Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine in peptides can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine involves its interaction with biomolecules at the molecular level. The compound’s Fmoc group binds to the amino group of ornithine, protecting it from unwanted reactions. During peptide synthesis, the Fmoc group is removed by specific deprotection agents, allowing the amino group to participate in peptide bond formation. This process is facilitated by enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds between amino acids. Additionally, Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine can inhibit or activate enzymes involved in peptide synthesis, depending on its specific interactions with these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that Fmoc-(Nd-1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl)-D-ornithine is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Prolonged exposure to extreme conditions can lead to the breakdown of the compound, affecting its efficacy in peptide synthesis. Long-term effects on cellular function have been observed in in vitro and in vivo studies, with changes in cell signaling pathways and gene expression noted over extended periods.
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)31-14-8-13-24(28(35)36)32-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,32,37)(H,35,36)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKFYXWSCAFRFO-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



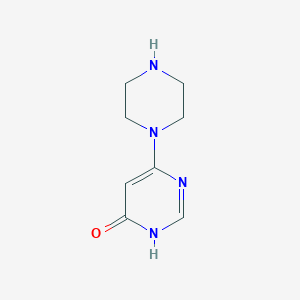
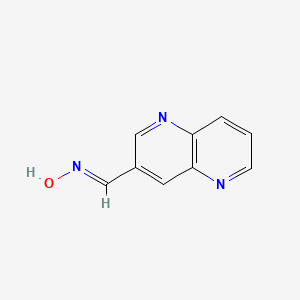
![2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol](/img/structure/B1417723.png)
![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417730.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline](/img/structure/B1417733.png)
![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)

![tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1417736.png)
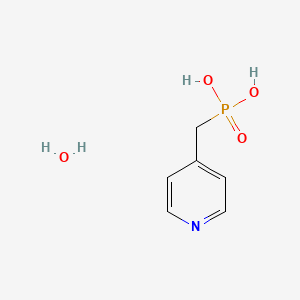
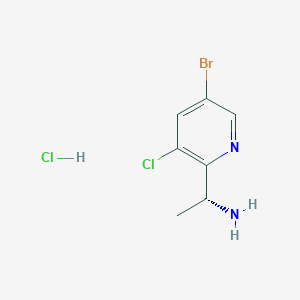
![2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine](/img/structure/B1417739.png)
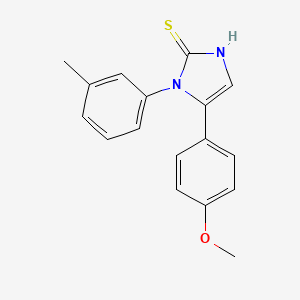
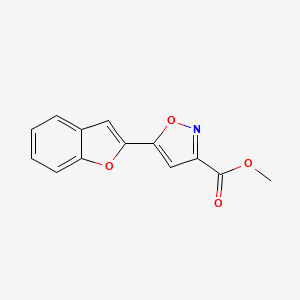
![3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1417743.png)